4-amino-N-(2-hydroxyethyl)benzenesulfonamide

Lipophilicity QSAR Physicochemical profiling

High-purity (≥95%), low-melting (97°C) sulfonamide building block for medicinal chemistry and fragment-based drug discovery. The free 4-amino group enables efficient amide coupling and reductive amination without pre-purification, reducing failed reactions in parallel synthesis. Experimentally determined LogP -0.53 and tPSA ≈100 Ų support lead-like compliance for carbonic anhydrase-targeted libraries. Supplied as a crystalline solid and shipped at ambient temperature for immediate formulation readiness.

Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
CAS No. 4862-94-6
Cat. No. B112673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(2-hydroxyethyl)benzenesulfonamide
CAS4862-94-6
Molecular FormulaC8H12N2O3S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NCCO
InChIInChI=1S/C8H12N2O3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6,9H2
InChIKeyNLESYSQTERIDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(2-hydroxyethyl)benzenesulfonamide: Physicochemical & Procurement Profile


4-Amino-N-(2-hydroxyethyl)benzenesulfonamide (CAS 4862‑94‑6) is a primary sulfonamide derivative of benzenesulfonamide, characterized by a free 4‑amino group, a secondary sulfonamide linkage, and an N‑2‑hydroxyethyl substituent. Its molecular formula is C₈H₁₂N₂O₃S and its molecular weight is 216.26 g mol⁻¹ . The compound is widely listed as a synthetic building block for more complex sulfonamide‑based molecules and has been investigated in medicinal chemistry contexts for antimicrobial and carbonic‑anhydrase‑related activities . Commercially, it is supplied as a crystalline solid with a melting point of 97 °C and a typical purity of ≥95 % .

Substitution Risks for 4-Amino-N-(2-hydroxyethyl)benzenesulfonamide


Close-in sulfonamide analogs—such as sulfanilamide (free amine, no N‑substituent), N‑methyl‑sulfanilamide, or N‑(2‑hydroxyethyl)‑4‑acetamidobenzenesulfonamide—differ markedly in hydrogen‑bond donor/acceptor count, conformational flexibility, and predicted physicochemical parameters like LogP and pKₐ . These differences directly affect solubility, membrane permeability, and binding‑site interactions; thus a generic substitution can alter both synthetic reactivity and biological readouts even if the compounds share a benzenesulfonamide core [1]. The absence of published head‑to‑head biological comparisons for 4‑amino‑N‑(2‑hydroxyethyl)benzenesulfonamide means that performance assumptions based solely on structural similarity are unvalidated and procurement decisions must rely on the quantifiable physicochemical differentiators documented below.

Differentiation Evidence: 4-Amino-N-(2-hydroxyethyl)benzenesulfonamide


Lipophilicity Differentiation from De-amino and N,N-dialkyl Analogs

The experimental LogP of 4‑amino‑N‑(2‑hydroxyethyl)benzenesulfonamide measured by Hit2Lead is –0.53, and its predicted LogSW (water solubility) is also reported . In contrast, the closely related analog 4‑acetamido‑N‑(2‑hydroxyethyl)benzenesulfonamide (CAS 20535‑76‑6) has a predicted LogP of approximately 0.1–0.3 and one fewer hydrogen‑bond donor, while the N,N‑dimethyl analog 4‑amino‑N,N‑bis(2‑hydroxyethyl)benzenesulfonamide exhibits a LogP predicted above 0.5 . The target compound ’s lower LogP (–0.53) indicates greater hydrophilicity, which can influence aqueous solubility, formulation behavior, and permeability in cell‑based assays.

Lipophilicity QSAR Physicochemical profiling

pKₐ Difference from Sulfanilamide

The predicted pKₐ of 4‑amino‑N‑(2‑hydroxyethyl)benzenesulfonamide is 11.57 ± 0.50, reported by ChemicalBook . By comparison, sulfanilamide (4‑aminobenzenesulfonamide, CAS 63‑74‑1) has an experimentally measured pKₐ of ~10.4 for the sulfonamide NH [1]. The ~1.1 log unit higher pKₐ of the target compound indicates a weaker acid strength for the sulfonamide proton, which can affect the extent of ionization at physiological pH, metal‑coordination behavior in carbonic anhydrase binding, and the compound’s reactivity in N‑alkylation or acylation steps.

Ionization state Reactivity pKₐ

Melting Point Distinction vs. Higher-Melting Sulfonamide Analogs

The experimentally determined melting point of 4‑amino‑N‑(2‑hydroxyethyl)benzenesulfonamide is 97 °C as reported by Fluorochem, ChemicalBook, and Molaid [1]. This value is substantially lower than that of sulfanilamide (164.5–166.5 °C) [2] and of N‑phenyl‑sulfanilamide derivatives (typically >150 °C). The lower melting point reflects reduced crystal‑lattice energy, which can translate into higher solubility in organic solvents and more convenient handling in melt‑based formulation or hot‑melt extrusion processes.

Thermal analysis Crystallinity Formulation

H-Bond Donor and tPSA vs. N-Methyl Analog

4‑Amino‑N‑(2‑hydroxyethyl)benzenesulfonamide possesses three hydrogen‑bond donors (one sulfonamide NH, one hydroxy OH, and one aniline NH₂) and five hydrogen‑bond acceptors . The N‑methyl analog (4‑amino‑N‑(2‑hydroxyethyl)‑N‑methylbenzenesulfonamide, CAS 328072‑15‑7) has only two hydrogen‑bond donors because the sulfonamide nitrogen is tertiary . Consequently, the target compound exhibits a higher topological polar surface area (tPSA) calculated at approximately 100 Ų versus ~80 Ų for the N‑methyl analog, which directly affects in silico predictions of oral bioavailability and blood‑brain‑barrier penetration.

Hydrogen bonding Drug-likeness Permeability

Procurement Purity Benchmark vs. Lower-Grade Material

Fluorochem lists the compound with a minimum purity of 97 % (solid form, melting point 97 °C) , while some general‑purpose chemical catalogs offer the compound at 95 % minimum purity . Although both grades may be suitable for intermediate synthesis, the 2 % purity difference can translate into a meaningful reduction in side‑product formation in multi‑step syntheses where stoichiometric control is critical.

Purity specification Quality control Procurement

Toxicity and Sensitization Predictions over Uncharacterized Analogs

In silico safety profiling by ChemChart predicts 4‑amino‑N‑(2‑hydroxyethyl)benzenesulfonamide to have a favorable acute oral toxicity category and negative skin‑sensitization potential [1]. While many in‑house benzenesulfonamide derivatives lack even preliminary toxicity profiling, the availability of these predictions allows researchers to prioritize the compound for early‑stage in vivo tolerability studies without incurring the cost of de novo prediction for every analog.

Predictive toxicology Safety ADMET

Key Application Scenarios: 4-Amino-N-(2-hydroxyethyl)benzenesulfonamide


Fragment Library Synthesis with Low LogP and High tPSA

The experimentally determined LogP of –0.53 and the three hydrogen‑bond donors place 4‑amino‑N‑(2‑hydroxyethyl)benzenesulfonamide firmly within lead‑like chemical space (tPSA ≈100 Ų) [1]. Fragment‑based drug discovery teams can select this compound over more lipophilic N‑alkyl analogs to maintain Rule‑of‑Three compliance while preserving the benzenesulfonamide warhead for carbonic anhydrase targets.

Carbonic Anhydrase Inhibitor Probe Design

The predicted pKₐ of 11.57 supports a predominantly neutral sulfonamide NH at physiological pH, which is a prerequisite for Zn²⁺ coordination in the carbonic anhydrase active site . Although no direct Ki data are published for this exact compound, the 4‑amino‑substituted benzenesulfonamide chemotype has been modeled to interact favorably with CA II, CA IX, and CA XII isoforms, making the compound a suitable starting scaffold for structure‑based optimization [1].

Melt-Based Formulation with Low-Melting Sulfonamide

With a melting point of 97 °C—over 65 °C lower than sulfanilamide—this compound is amenable to hot‑melt extrusion or melt granulation processes that would thermally degrade higher‑melting sulfonamide analogs [1]. Its solid‑state stability at near‑ambient temperatures further supports handling in formulation suites without specialized cryogenic storage.

High-Purity Parallel Synthesis for Combinatorial Chemistry

The commercial availability at 97 % minimum purity (Fluorochem) reduces the burden of pre‑reaction purification relative to the more commonly listed 95 % grade [1]. In high‑throughput parallel synthesis, this 2 % purity advantage can translate into higher crude yields and fewer failed reactions when the compound is used as a limiting reagent in amide coupling or reductive amination sequences.

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